Hernandezine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

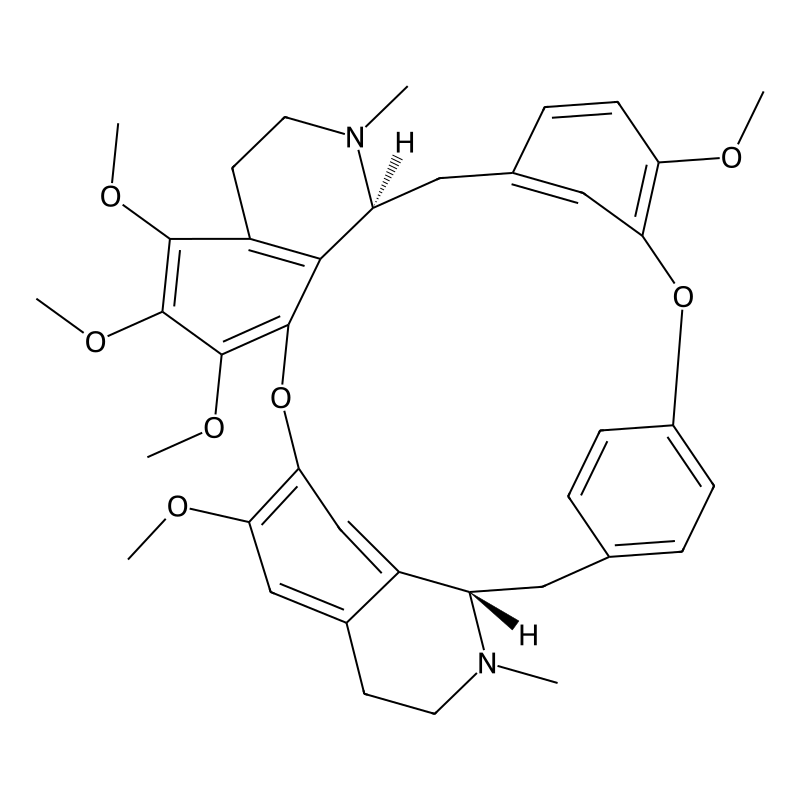

Hernandezine is a bisbenzylisoquinoline alkaloid primarily isolated from the Chinese medicinal herb Hernandia sonora. This compound has gained attention due to its diverse biological activities, particularly its role as an activator of AMP-activated protein kinase (AMPK). AMPK is a critical regulator of cellular energy homeostasis, and its activation has implications for various metabolic and pathological conditions, including cancer and diabetes. Hernandezine has been demonstrated to induce autophagic cell death in drug-resistant cancer cells, making it a compound of interest in cancer research and therapy .

- Activation of AMPK: Hernandezine directly activates AMPK, which subsequently influences various downstream signaling pathways involved in metabolism and cell survival .

- Inhibition of Tumor Necrosis Factor Alpha: In macrophage cell lines, hernandezine inhibits lipopolysaccharide-induced production of tumor necrosis factor alpha, showcasing its anti-inflammatory properties .

- Induction of Autophagy: The compound promotes autophagic flux in cancer cells, leading to increased formation of autophagosomes and subsequent cell death through mechanisms that are not specific to any single cell type .

Hernandezine exhibits a range of biological activities:

- Anticancer Effects: It has shown cytotoxicity against various cancer cell lines, including pancreatic and melanoma cells, by inducing apoptosis and autophagy .

- Metabolic Regulation: The compound enhances glucose uptake in skeletal muscle and reduces hepatic glucose production, indicating potential applications in managing type 2 diabetes .

- Anti-inflammatory Properties: Hernandezine's ability to inhibit the production of inflammatory cytokines like tumor necrosis factor alpha suggests its use in treating inflammatory diseases .

Synthesis of hernandezine can be achieved through several methods:

- Natural Extraction: The primary method involves extracting hernandezine from the Hernandia sonora plant. This process typically includes solvent extraction followed by chromatographic techniques to isolate the compound.

- Total Synthesis: Synthetic approaches have been developed to create hernandezine in the laboratory setting. These methods often involve multi-step organic synthesis techniques that build the complex bisbenzylisoquinoline structure from simpler precursors.

Hernandezine has potential applications in various fields:

- Cancer Therapy: Due to its ability to induce autophagic cell death in resistant cancer cells, hernandezine is being explored as a potential therapeutic agent for cancer treatment .

- Diabetes Management: Its role in enhancing glucose metabolism positions hernandezine as a candidate for developing new treatments for type 2 diabetes .

- Anti-inflammatory Drug Development: The compound's capacity to inhibit inflammatory cytokines may lead to its application in treating chronic inflammatory conditions .

Studies on hernandezine interactions have revealed several key points:

- AMPK Activation Dependency: The anti-inflammatory effects of hernandezine are contingent upon AMPK activation; silencing AMPK diminishes its efficacy against lipopolysaccharide-induced inflammation .

- Cytotoxicity Variability: Hernandezine exhibits selective cytotoxicity towards cancer cells while showing relatively low toxicity towards normal cells, suggesting a favorable therapeutic index .

Hernandezine shares structural and functional similarities with other alkaloids but maintains unique properties that differentiate it from these compounds. Here are some similar compounds:

| Compound Name | Structural Class | Key Activity | Unique Features |

|---|---|---|---|

| Berberine | Isoquinoline Alkaloid | AMPK activation, glucose regulation | Broad spectrum antimicrobial activity |

| Palmatine | Bisbenzylisoquinoline | Antimicrobial, anticancer | Less potent AMPK activator |

| Morphine | Phenanthrene Alkaloid | Analgesic | Primarily acts on opioid receptors |

| Quinine | Cinchona Alkaloid | Antimalarial | Historical use as a treatment for malaria |

Hernandezine stands out due to its specific activation of AMPK leading to autophagy induction, which is not a common mechanism among many other alkaloids. Its dual role in both metabolic regulation and anticancer activity highlights its potential as a multi-target therapeutic agent.

Botanical Origins in Thalictrum Species: Phylogenetic Distribution and Traditional Medicinal Uses

Hernandezine is a bisbenzylisoquinoline alkaloid primarily isolated from various species of the genus Thalictrum (family Ranunculaceae). This genus comprises approximately 120-200 species of herbaceous perennial flowering plants distributed primarily throughout the Northern Hemisphere, with some presence in southern Africa and tropical South America, but notably absent from Australasia. Species confirmed to contain hernandezine include Thalictrum alpinum, Thalictrum foetidum, and most prominently, Thalictrum glandulosissimum.

The genus Thalictrum has been extensively utilized in various traditional medical systems worldwide. Plants from this genus have historically served as tonics, purgatives, stimulants, and aperients across different cultures. Ethnobotanical studies reveal that at least 43 Thalictrum species have long-standing use in Chinese folk medicine for treating various ailments. The therapeutic applications of these plants span a remarkable range of conditions, including:

| Traditional Use Category | Specific Applications |

|---|---|

| Pain and Inflammation | Rheumatism, joint pain, toothache, headache, analgesic |

| Digestive System | Stomachache, diarrhea, dyspepsia, piles, peptic ulcer |

| Infectious Conditions | Fever, jaundice, antimicrobial applications |

| Trauma and Wounds | Wound healing, swellings, snake bite treatment |

| Systemic Conditions | Uterine tumors, nervous disorders, paralysis |

| Other Applications | Diuretic, ophthalmic conditions, convalescence |

Thalictrum foliolosum, a related species containing similar bisbenzylisoquinoline alkaloids, has shown significant inhibitory activities against DNA topoisomerase IB of Leishmania donovani, highlighting the antiparasitic potential within this genus. Another notable species, Thalictrum minus, contains various alkaloids and has been employed in traditional preparations for treating malignant tumors, gastric ulcers, and gastritis. The alkaloids derived from this species have also found application as cardiovascular antihypertensive agents in cardiology.

The widespread traditional use of Thalictrum species across multiple medical systems points to the significant bioactivity of their constituent compounds, including hernandezine. Modern pharmacological investigations are increasingly validating these traditional applications through rigorous scientific study.

Biosynthetic Pathways of Bisbenzylisoquinoline Alkaloids in Ranunculaceae

Bisbenzylisoquinoline (bisBIA) alkaloids, including hernandezine, represent a complex class of dimeric alkaloids produced through specific biosynthetic pathways in Ranunculaceae and other plant families. The biosynthesis of these compounds involves a remarkable series of enzymatic reactions that culminate in the formation of elaborate molecular structures with multiple stereogenic centers.

The biosynthetic pathway for bisbenzylisoquinoline alkaloids begins with the production of (S)-N-methylcoclaurine (NMC), a key monomeric precursor. From this starting material, two critical steps lead to the formation of dimeric structures:

Epimerization Step: The conversion of (S)-NMC to (R)-NMC, catalyzed by specialized didomain epimerases such as PbDRS-DRR. This stereochemical modification is essential for the subsequent coupling reaction.

Oxidative Coupling Step: The final dimerization reaction is catalyzed by cytochrome P450 enzymes, notably CYP80A1 (also known as berbamunine synthase). This enzyme is unusual in that it functions as an oxidase rather than a monooxygenase, performing region- and stereo-selective formation of C-O phenol couples without incorporating oxygen into the product.

The specificity of the coupling reaction determines which bisbenzylisoquinoline alkaloid is produced:

- Condensation of two (R)-NMC molecules yields (R,R)-guattegaumerine

- Condensation of one (S)-NMC and one (R)-NMC produces (R,S)-berbamunine

Recent advances in synthetic biology have enabled significant progress in understanding and manipulating these biosynthetic pathways. Researchers have successfully engineered yeast strains to produce bisbenzylisoquinoline alkaloids de novo by incorporating the necessary plant enzymes into microbial hosts. Through strain engineering, protein engineering, and optimization of fermentation conditions, scientists achieved a remarkable 10,000-fold improvement in bisBIA production, reaching titers over 100 mg/L. These developments provide promising platforms for the sustainable production of medicinally valuable compounds like hernandezine.

The figure below illustrates the key steps in the biosynthetic pathway of bisbenzylisoquinoline alkaloids:

| Biosynthetic Step | Enzyme | Substrate | Product |

|---|---|---|---|

| Initial precursor formation | Various enzymes | Tyrosine | (S)-N-methylcoclaurine |

| Epimerization | PbDRS-DRR | (S)-N-methylcoclaurine | (R)-N-methylcoclaurine |

| Oxidative coupling | CYP80A1 (berbamunine synthase) | (R)-N-methylcoclaurine + (R)-N-methylcoclaurine | (R,R)-guattegaumerine |

| Oxidative coupling | CYP80A1 (berbamunine synthase) | (R)-N-methylcoclaurine + (S)-N-methylcoclaurine | (R,S)-berbamunine |

| Further modifications | Various enzymes | Coupled intermediates | Hernandezine and other bisBIAs |

AMPK Activation and Downstream Mammalian Target of Rapamycin/p70S6K Signaling Modulation

Hernandezine exerts its most characterized effects through direct activation of AMPK, a master regulator of cellular energy homeostasis. In vitro kinase assays demonstrate that hernandezine binds to AMPK’s γ-subunit, inducing a conformational change that enhances phosphorylation at Thr172 on the α-subunit [1] [4]. This activation triggers a cascade of downstream events, including inhibition of mammalian target of rapamycin (mTOR) complex 1 and its effector p70 ribosomal protein S6 kinase (p70S6K). Phosphoproteomic analyses in pancreatic ductal adenocarcinoma (PDAC) cells reveal a time-dependent decrease in phosphorylated mTOR (Ser2448) and p70S6K (Thr389) following hernandezine treatment, with half-maximal inhibitory concentrations (IC₅₀) of 8.2 μM and 7.9 μM, respectively [3] [5].

The AMPK-mTOR axis mediates hernandezine-induced autophagic flux, characterized by increased conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3)-I to LC3-II and degradation of sequestosome 1 (p62). Genetic ablation of AMPKα1/α2 subunits using small interfering RNA (siRNA) abolishes these effects, confirming the pathway’s centrality [4]. Notably, hernandezine bypasses classical energy-sensing mechanisms, as its pro-autophagic activity persists in cells supplemented with methyl pyruvate, a glycolytic intermediate that typically suppresses AMPK activation under nutrient-replete conditions [1]. This unique property enables hernandezine to induce autophagic cell death even in apoptosis-resistant malignancies, including Bax/Bak-deficient colorectal cancers and caspase-3/7/8-triple knockout models [1] [5].

Reactive Oxygen Species-Mediated Mitochondrial Apoptosis Pathways

Hernandezine disrupts mitochondrial electron transport chain complexes, generating superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂) at concentrations ≥5 μM. Flow cytometry analyses using 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) show a 3.2-fold increase in ROS levels within 4 hours of treatment in HepG2 hepatocarcinoma cells [3] [5]. This oxidative stress triggers mitochondrial outer membrane permeabilization, evidenced by cytochrome c release and activation of caspase-9 in a Bcl-2-associated X protein (BAX)-independent manner.

The compound’s pro-oxidant effects synergize with its AMPK-activating properties. ROS scavengers such as N-acetylcysteine (NAC) not only reduce oxidative damage but also attenuate AMPK phosphorylation by 68% in PDAC cells, suggesting a feedback loop where ROS amplify hernandezine’s metabolic effects [5]. Mitochondrial permeability transition pore (mPTP) inhibitors like cyclosporine A partially rescue cell viability, implicating calcium dysregulation in this pathway [6]. Intriguingly, hernandezine-induced ROS production precedes detectable changes in AMPK activity, positioning oxidative stress as both a cause and consequence of its cellular actions [3].

Calcium Channel Modulation and Intracellular Ca²⁺ Homeostasis Effects

Hernandezine selectively inhibits store-operated calcium entry (SOCE) by targeting Orai1 stromal interaction molecule 1 (STIM1) complexes, reducing thapsigargin-induced Ca²⁺ influx by 74% in HL-60 promyelocytic leukemia cells at 10 μM [6]. Patch-clamp electrophysiology reveals a voltage-independent blockade of calcium release-activated calcium (CRAC) channels with an inhibition constant (Kᵢ) of 2.3 μM. This activity correlates with disrupted nuclear factor of activated T-cells (NFAT) translocation and impaired activation of calcium/calmodulin-dependent protein kinase II (CaMKII) [6].

In pancreatic β-cells, hernandezine (20 μM) reduces glucose-stimulated insulin secretion by 41% through inhibition of L-type voltage-gated calcium channels (VGCCs), as measured by Fura-2 AM ratiometric imaging [2]. Paradoxically, the alkaloid increases basal cytosolic Ca²⁺ levels in quiescent cells by 1.8-fold, suggesting mobilization from endoplasmic reticulum stores via inositol trisphosphate receptor (IP₃R) activation [2] [6]. These dual effects on calcium fluxes create a dynamic imbalance that may potentiate mitochondrial ROS production and energy crisis, particularly in cells with high metabolic demand.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Other CAS

Wikipedia

Dates

- M. Shamma et al., Chem. Comm., (1966). 7

- Sadritdinov, /Alkaloid inflammatory effects of Hernandezine and some of its action mechanisms./ Alkaloid and heart glycoside pharmacology, Tashkent, (1971) (Russian). 117-120